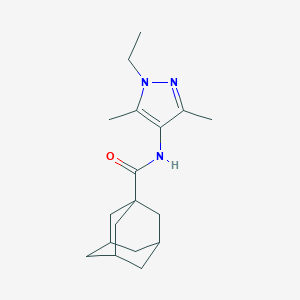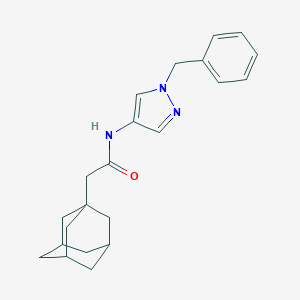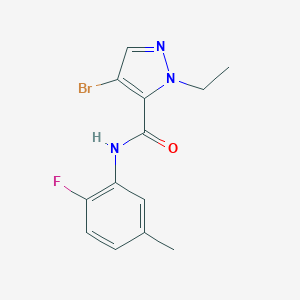
4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by the Bayer pharmaceutical company and has since been extensively studied for its anti-inflammatory, anticancer, and immunomodulatory properties.
作用機序
The mechanism of action of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that plays a key role in regulating the inflammatory response, immune response, and cell survival. In the absence of an activating signal, NF-κB is sequestered in the cytoplasm by a family of inhibitor proteins known as IκBs. Upon activation, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.
This compound 11-7082 inhibits the activation of the NF-κB pathway by covalently modifying a key cysteine residue in the IKKβ kinase, which is a critical regulator of the pathway. This modification leads to the inhibition of IKKβ activity, preventing the phosphorylation and degradation of IκBs and subsequent activation of NF-κB.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 11-7082 are primarily related to its inhibition of the NF-κB pathway. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines and chemokines, as well as a reduction in the expression of genes involved in cell survival and proliferation. This can lead to a reduction in inflammation, immune response, and cancer cell growth and proliferation.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This compound has been extensively studied and has been shown to inhibit the pathway at low concentrations, making it a valuable tool for studying the role of NF-κB in various biological processes.
One limitation of using this compound 11-7082 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell types at high concentrations, which can limit its use in certain experiments. Additionally, the covalent modification of IKKβ by this compound 11-7082 can lead to off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082. One area of interest is the development of more selective inhibitors of the NF-κB pathway. While this compound 11-7082 is a valuable tool for studying the pathway, its off-target effects can complicate experimental results. Developing more selective inhibitors could help to overcome this limitation.
Another potential future direction is the development of this compound 11-7082 analogs with improved pharmacokinetic properties. While this compound 11-7082 has shown promise in preclinical studies, its pharmacokinetic properties may limit its clinical utility. Developing analogs with improved bioavailability and half-life could help to overcome this limitation and improve the therapeutic potential of this compound.
Conclusion
In conclusion, this compound 11-7082 is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, anticancer, and immunomodulatory properties, and has shown promise in preclinical studies. While there are limitations to using this compound 11-7082 in lab experiments, its specificity for the NF-κB pathway and potential for future development make it a valuable tool for studying the role of NF-κB in various biological processes.
合成法
The synthesis of 4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. The intermediate is then reacted with 4-bromo-1-chlorobenzene in the presence of a base to form the final product. The synthesis of this compound 11-7082 is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
4-bromo-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most notable applications of this compound is its anti-inflammatory properties. This compound 11-7082 has been shown to inhibit the activation of the NF-κB pathway, which is a key regulator of the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anticancer properties. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. The mechanism of action of this compound 11-7082 in cancer cells is thought to be through the inhibition of NF-κB signaling, which is known to promote cancer cell survival and proliferation.
特性
分子式 |
C12H10BrCl2N3O |
|---|---|
分子量 |
363.03 g/mol |
IUPAC名 |
4-bromo-N-(2,4-dichlorophenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H10BrCl2N3O/c1-2-18-11(8(13)6-16-18)12(19)17-10-4-3-7(14)5-9(10)15/h3-6H,2H2,1H3,(H,17,19) |
InChIキー |
SJVWGEOVNUKYBK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![N-(1,3-benzodioxol-5-yl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280173.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)


![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![ethyl 5-(4-fluorophenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280192.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)
